Quinolin-7-ol trihydrate
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Overview
Description
Quinolin-7-ol trihydrate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives have garnered significant attention due to their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinolin-7-ol trihydrate, often involves multi-step reactions. One common method includes the cyclization of aniline derivatives with aldehydes under acidic conditions . Another approach involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Methods such as solvent-free reactions and the use of recyclable catalysts are increasingly being adopted to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Quinolin-7-ol trihydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolinic acid, while reduction might yield hydroquinoline derivatives .
Scientific Research Applications
Quinolin-7-ol trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of Quinolin-7-ol trihydrate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells. The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications.
8-Hydroxyquinoline: Another derivative with significant antimicrobial properties.
Quinoline-8-thiol: Used in the synthesis of metal complexes that emit light.
Uniqueness
Quinolin-7-ol trihydrate stands out due to its specific hydroxyl group position, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain synthetic and medicinal applications .
Properties
CAS No. |
220976-09-0 |
---|---|
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
quinolin-7-ol;trihydrate |
InChI |
InChI=1S/C9H7NO.3H2O/c11-8-4-3-7-2-1-5-10-9(7)6-8;;;/h1-6,11H;3*1H2 |
InChI Key |
FXTDFBKLWOHZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)N=C1.O.O.O |
Origin of Product |
United States |
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